2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a biphenyl group at the 2-position and a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety as the amine substituent. Such structural attributes are common in pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes like kinases .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3S/c32-29(20-22-13-15-24(16-14-22)23-8-3-1-4-9-23)30-26-17-18-28-25(21-26)10-7-19-31(28)35(33,34)27-11-5-2-6-12-27/h1-6,8-9,11-18,21H,7,10,19-20H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZNDDAIUWOUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)N(C1)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide , also known by its CAS number 955595-19-4 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 482.6 g/mol
- Structure : The compound features a biphenyl moiety and a tetrahydroquinoline core, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibitory effects on various enzymes involved in inflammatory pathways.
- Receptor Modulation : Its structure allows interaction with multiple receptor types, including those involved in neurotransmission and inflammation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study reported that derivatives with similar structural motifs showed potent activity against various cancer cell lines such as prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549), with IC values in the low micromolar range .
Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory effects:
- In vitro studies have shown that it can modulate cytokine production and inhibit the activation of NF-kB pathways, which are crucial in inflammatory responses .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds where structural modifications were made to enhance bioactivity:
- Compound Synthesis : Variants of the parent compound were synthesized with modifications in the biphenyl or sulfonamide groups.
- Biological Testing : These variants were tested against a panel of cancer cell lines and demonstrated varying degrees of cytotoxicity and selectivity towards specific pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural motifs can be compared to three classes of analogs:
Key Observations :
Biphenyl vs. This difference may enhance binding to hydrophobic enzyme pockets or organic semiconductors.
Sulfonamide Positioning and Linkers: The tetrahydroquinoline-sulfonyl group in the target compound restricts rotational freedom, favoring defined binding conformations. In contrast, the ethyl linker in 4a improves solubility but reduces rigidity. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide lacks an aromatic heterocycle, reducing steric hindrance and enabling easier crystallization via intermolecular H-bonding (C–H⋯O interactions).
Biological Implications: Sulfonamide-containing acetamides (e.g., ) are frequently used as protease inhibitors or antimicrobial agents. The tetrahydroquinoline moiety in the target compound may confer selectivity for CNS targets due to its similarity to blood-brain barrier-penetrant scaffolds. The absence of a nitro group in the target compound (unlike ) likely reduces toxicity risks associated with nitroarene metabolites.
Physicochemical Properties
- Thermal Stability: The rigid tetrahydroquinoline core may enhance thermal stability relative to flexible analogs like 4a , as seen in similar sulfonamide crystals .
Q & A
Q. How to design a study elucidating the role of the sulfonyl group in target binding?
- Strategy :
- Analog Synthesis : Prepare derivatives replacing sulfonyl with carbonyl or phosphonate groups.
- Biophysical Assays : Compare binding kinetics (SPR) and thermodynamics (ITC) .
- Expected Outcomes : Sulfonyl groups enhance binding entropy via hydrophobic interactions, as shown in ΔG calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
